Methyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate
Overview
Description
Methyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate, also known as MeCCNU, is a synthetic compound that belongs to the family of nitrosourea drugs. It has been extensively studied for its potential use as an anticancer agent due to its ability to cross the blood-brain barrier and target brain tumors.
Scientific Research Applications
Synthesis and Derivatives
- The compound has been used in various synthesis processes. For instance, it was involved in the synthesis of 4[3′-bis (2″-chloroethyl) aminophenyl] -4,4-difluorobutanoic acid [4,4-difluoro-meta-chlorambucil], showing its utility in creating novel compounds (C. Buss, P. Coe, J. Tatlow, 1997).
- The compound's derivatives have been explored for potential pro-drug applications, activated by bioreductive processes (J. Mann, L. Shervington, 1991).
Metabolism and Biochemical Interactions
- There's research on the metabolism of chlorambucil, a related compound, by rat liver microsomal glutathione S-transferase. These studies are crucial for understanding how similar compounds interact with biological systems (Jie Zhang, Zhiwei Ye, Y. Lou, 2004).
- Investigations into chlorambucil-monoglutathionyl conjugates suggest the significance of these compounds in cancer therapy and how they are metabolized in the human body (D. Meyer, K. S. Gilmore, J. Harris, J. Hartley, B. Ketterer, 1992).
Antitumor and Anticancer Studies
- Research on derivatives of this compound, like the chlorambucil N-oxide, provides insights into potential antitumor properties and their effects under hypoxic conditions, relevant for cancer treatment strategies (M. Tercel, W. Wilson, W. Denny, 1995).
- Studies on nitrogen-mustard-derived Schiff bases, including derivatives of this compound, focus on their cytotoxic effects, offering a deeper understanding of their potential as anticancer agents (Luciana B. P. Sâmia, G. L. Parrilha, Alexandre C. Bertoli, H. A. Duarte, N. Speziali, S. F. Teixeira, Bárbara Kawamura, A. K. Ferreira, H. Beraldo, 2019).
Synthesis for Medical Applications
- The synthesis of 4-[4′-bis(2″-chloroethyl)aminophenyl]-3,3,4,4-tetrafluorobutanoic acid [3,3,4,4-tetrafluorochlorambucil], a related compound, highlights the ongoing efforts to modify and enhance the medical applications of these compounds (C. Buss, P. Coe, J. Tatlow, 1998).
properties
IUPAC Name |
methyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO2/c1-20-15(19)4-2-3-13-5-7-14(8-6-13)18(11-9-16)12-10-17/h5-8H,2-4,9-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAAJAGDSYYODD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609429 | |
Record name | Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate | |
CAS RN |
79481-83-7 | |
Record name | Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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